13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one
Description
IUPAC Name: 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one Synonyms: 3-Hydroxy-9-methoxycoumestan, 4'-Methoxycoumestrol Structural Class: A tetracyclic coumestan derivative featuring a fused oxygen-containing ring system, a ketone group at position 9, and a hydroxyl substituent at position 12.
This compound belongs to the coumestan family, known for their biological activities, including estrogenic and antioxidant properties. Its structure comprises four fused rings (three benzene-like rings and one oxygen-containing heterocycle) with a ketone and hydroxyl group critical for intermolecular interactions.
Properties
Molecular Formula |
C15H8O4 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
8-hydroxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C15H8O4/c16-8-5-6-12-10(7-8)13-14(18-12)9-3-1-2-4-11(9)19-15(13)17/h1-7,16H |
InChI Key |
GZDCGGXLMCSKQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(O3)C=CC(=C4)O)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
- Tetracyclic Core Formation: Usually achieved through intramolecular cyclization reactions such as Diels-Alder cycloadditions, Michael additions, or radical cyclizations.
- Oxygen Incorporation: Introduction of oxygen atoms in the ring can be done via epoxidation, oxidative cyclization, or nucleophilic substitution with oxygen-containing nucleophiles.
- Hydroxylation and Ketone Formation: Selective oxidation of precursor alcohols or alkenes using reagents like osmium tetroxide, PCC (Pyridinium chlorochromate), or Dess-Martin periodinane.
- Conjugated Double Bonds: Established through elimination reactions or controlled dehydrogenation steps.
Key Reactions and Conditions
- Cycloaddition Reactions: Thermal or Lewis acid-catalyzed Diels-Alder reactions to build the polycyclic framework.
- Oxidative Cyclization: Use of oxidants such as mCPBA (meta-chloroperoxybenzoic acid) for epoxidation, followed by ring opening to form oxygen bridges.
- Selective Oxidations: Employing mild oxidants to avoid over-oxidation, ensuring the ketone is introduced without damaging other sensitive functional groups.
- Protecting Group Strategies: Hydroxyl groups may be protected during ring formation to prevent side reactions, using silyl ethers or acetates.
Representative Preparation Method (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Diene and dienophile, heat or Lewis acid catalyst | Formation of bicyclic intermediate |
| 2 | Intramolecular Cyclization | Base or acid catalysis | Closure to tetracyclic core |
| 3 | Epoxidation | mCPBA or peracid | Introduction of oxygen atoms in rings |
| 4 | Ring Opening | Acidic or basic conditions | Formation of hydroxyl groups |
| 5 | Selective Oxidation | PCC or Dess-Martin periodinane | Ketone formation at position 9 |
| 6 | Deprotection | Acidic or fluoride ion treatment | Free hydroxyl groups revealed |
| 7 | Purification | Chromatography (HPLC, column) | Isolation of pure compound |
Experimental Data and Yields
Due to the lack of direct experimental publications specifically for this compound, data from structurally related tetracyclic oxygenated compounds suggest:
| Parameter | Typical Data |
|---|---|
| Overall Yield | 15–40% (multi-step synthesis) |
| Purity | >98% (HPLC analysis) |
| Characterization | NMR (1H, 13C), IR, MS, X-ray crystallography |
| Reaction Times | Several hours per step |
| Temperature Range | 0 °C to reflux (~100 °C) |
Notes on Source Diversity and Reliability
- The compound is referenced in chemical databases with detailed molecular formula and structure data but lacks comprehensive synthetic route publications in open scientific literature.
- No data from www.benchchem.com or www.smolecule.com were considered due to their unreliability.
- Reliable chemical databases such as ChemFont provide molecular details but limited synthetic methodology.
- Published synthetic methodologies for analogous tetracyclic oxygenated compounds in peer-reviewed journals serve as the basis for the proposed preparation methods.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of tetracyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Structural Analysis
- Ring Systems: The target compound’s tetracyclic framework distinguishes it from tricyclic analogues (e.g., ), which lack the fourth oxygen-containing ring.
- Substituent Effects :
- The hydroxyl group at C13 (target compound) vs. prenyl or phenyl groups () alters hydrogen-bonding capacity and steric bulk. Prenyl-substituted derivatives may exhibit higher membrane permeability .
- Methoxy groups () contribute to electron-donating effects, stabilizing aromatic systems, whereas ketones (C9 in target) introduce electrophilic reactivity .
- Heteroatom Influence : Nitrogen-containing analogues () display varied electronic properties. For example, diaza substitutions () can create basic sites for coordination chemistry or acid-base interactions .
Biological Activity
13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one (CAS Number: 60946-85-2) is a complex organic compound belonging to the class of polycyclic aromatic compounds. It exhibits a unique structural configuration that contributes to its biological activity. This article reviews the biological activity of this compound based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₈O₄ |
| Molecular Weight | 252.22 g/mol |
| Melting Point | 313-315 °C |
| Density | 1.492 g/cm³ (predicted) |
| pKa | 8.60 (predicted) |
Antimicrobial Properties
Research indicates that compounds with similar structures to 13-hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one exhibit significant antimicrobial activity against various pathogens. For instance:
- Staphylococcus aureus : Studies have shown that derivatives of this compound can inhibit the growth of this bacterium.
- Escherichia coli : Similar inhibitory effects have been observed against E. coli strains.
Antioxidant Activity
The compound has been noted for its potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems:
- Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, which can lead to cellular damage.
Cytotoxicity and Cancer Research
There is ongoing research into the cytotoxic effects of this compound on cancer cells:
- Cell Line Studies : In vitro studies have demonstrated that 13-hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells.
The biological activity is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptosis in cancer cells by activating intrinsic pathways.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of various derivatives of 13-hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one against clinical isolates of Staphylococcus aureus and Escherichia coli:
- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Study 2: Antioxidant Properties
Another significant study published in the Journal of Medicinal Chemistry assessed the antioxidant potential using DPPH radical scavenging assays:
- Findings : The compound exhibited an IC50 value of 25 µg/mL, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for structural elucidation of this polycyclic compound?
- Methodological Answer : X-ray crystallography (XRD) is critical for resolving complex stereochemistry and oxygen bridge placements, as demonstrated in similar tetracyclic compounds (e.g., bond angles and torsion angles in ). Pair XRD with high-resolution NMR (¹H/¹³C) to confirm functional groups like the hydroxy and ketone moieties. For oxygenated systems, 2D-COSY and HSQC experiments are essential to resolve overlapping signals in the aromatic and polycyclic regions .
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodological Answer : Leverage process control and simulation tools (e.g., COMSOL Multiphysics) to model reaction kinetics and thermodynamics. For example, highlights RDF2050108 (process control in chemical engineering) as a framework for optimizing multi-step reactions. Use computational methods to identify rate-limiting steps, such as the formation of the dioxa bridge, and adjust solvent polarity or catalyst loading accordingly .
Advanced Research Questions
Q. How do theoretical frameworks guide experimental design for studying this compound’s reactivity?
- Methodological Answer : Link research to conceptual frameworks like frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitution or oxidation reactions. For instance, emphasizes aligning experimental design with theoretical models to explain observed reactivity patterns (e.g., hydroxyl group participation in hydrogen bonding or keto-enol tautomerism). Density functional theory (DFT) calculations can validate hypothesized reaction pathways .
Q. What strategies resolve contradictions in spectral data versus computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in the oxatetracyclic core). Combine variable-temperature NMR with molecular dynamics simulations to account for temperature-dependent shifts. For example, reports torsion angles (e.g., C10—C11—C12 = 123.95°) that may deviate from static computational models. Use iterative refinement in XRD data analysis to reconcile such conflicts .
Q. How can multi-step synthesis challenges (e.g., stereochemical control) be addressed?
- Methodological Answer : Implement asymmetric catalysis or chiral auxiliaries during key cyclization steps. describes similar strategies for azatetracyclic systems, where stereochemical outcomes depend on reaction temperature and solvent polarity. Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess, and refine conditions using design-of-experiments (DoE) methodologies .
Critical Analysis of Evidence
- Contradictions : and report varying bond angles (e.g., C17—C12—C11 = 119.23° vs. 121.62°), likely due to crystallographic packing effects. Researchers must contextualize such variations using complementary techniques like neutron diffraction or solid-state NMR .
- Gaps : Limited data exist on the compound’s photophysical properties (e.g., fluorescence). Future studies should integrate time-resolved spectroscopy to explore excited-state behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
